Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Exploration of a Niche Organophosphorus Reagent: Commercial Availability, Synthesis, and Potential Applications
Abstract
Ethenylethylphosphinic chloride (CAS No. 61752-99-6) is an organophosphorus compound of interest to researchers in synthetic and medicinal chemistry. Characterized by the presence of both a reactive phosphinic chloride moiety and a vinyl group, this molecule offers potential as a versatile building block for the introduction of the ethyl(vinyl)phosphinyl group into various molecular scaffolds. This technical guide provides a comprehensive overview of the current knowledge on ethenylethylphosphinic chloride, including its chemical identity, commercial availability, and known suppliers. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information on related compounds and general chemical principles to infer its probable reactivity, handling considerations, and potential applications, particularly in the context of drug discovery and development.
Introduction to Ethenylethylphosphinic Chloride
Ethenylethylphosphinic chloride, also known as ethyl(vinyl)phosphinic chloride, is a member of the phosphinic chloride family. These compounds are characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to a chlorine atom and two organic substituents. In the case of ethenylethylphosphinic chloride, these substituents are an ethyl group and a vinyl (ethenyl) group.[1][2] The presence of the P-Cl bond makes it a reactive electrophile, susceptible to nucleophilic attack, while the vinyl group offers a site for various addition and polymerization reactions.
Organophosphorus compounds, in general, play a significant role in medicinal chemistry, with applications ranging from enzyme inhibitors to prodrug strategies.[3][4][5] Phosphonates and phosphinates, which can be synthesized from phosphinic chlorides, are known mimics of natural phosphates and can act as analogs of carboxylic acids, amino acids, and peptides.[4] This makes them valuable moieties in the design of therapeutic agents.[3][4][5][6]
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of Ethenylethylphosphinic Chloride
| Property | Value | Reference |
| CAS Number | 61752-99-6 | [1][2] |
| Molecular Formula | C4H8ClOP | [1][2] |
| Molecular Weight | 138.53 g/mol | [1] |
| IUPAC Name | 1-[chloro(ethenyl)phosphoryl]ethane | [1] |
| Synonyms | Ethyl(vinyl)phosphinic chloride, P-ethenyl-P-ethyl-phosphinic chloride, 1-[chloro(vinyl)phosphoryl]ethane | [2] |
| Canonical SMILES | CCP(=O)(C=C)Cl | [1] |
| InChI Key | QPQSSTLSKGCZME-UHFFFAOYSA-N | [1] |
Commercial Availability and Suppliers
Ethenylethylphosphinic chloride is not a widely available bulk chemical but can be sourced from specialized chemical suppliers that focus on providing building blocks for research and development. The compound is often synthesized on a make-on-demand basis.
Table 2: Known Suppliers of Ethenylethylphosphinic Chloride
| Supplier | Product Identifier | Availability | Website |
| EvitaChem | EVT-14219992 | Inquiry | [7][8][9][10][11] |
| Enamine | ENAH9A17FD1D | Inquiry | [12][13][14][15][16] |
Researchers interested in acquiring this compound should contact these suppliers directly to inquire about availability, lead times, and purity specifications. As a niche chemical, it is likely to be available in research quantities (milligrams to grams).
Synthesis and Reactivity
General Synthetic Approaches
While a specific, detailed, and validated synthetic protocol for ethenylethylphosphinic chloride is not readily found in peer-reviewed literature, its synthesis can be inferred from general methods for preparing unsymmetrical phosphinic chlorides. A plausible retrosynthetic analysis suggests two main approaches:
-
Oxidative Chlorination of a Secondary Phosphine Oxide: This would involve the synthesis of ethyl(vinyl)phosphine oxide, followed by chlorination.
-
Reaction of a Grignard Reagent with a Phosphonic Dichloride: For example, the reaction of ethylphosphonic dichloride with vinylmagnesium bromide, or vice versa. Careful control of stoichiometry would be crucial to avoid the formation of tertiary phosphine oxides.
The synthesis of related phosphinic chlorides often involves the use of reagents like thionyl chloride or phosphorus pentachloride.[17][18][19]
Predicted Reactivity
The reactivity of ethenylethylphosphinic chloride is dictated by its two primary functional groups: the phosphinic chloride and the vinyl group.
The phosphorus atom in ethenylethylphosphinic chloride is electrophilic and will readily react with a variety of nucleophiles in nucleophilic acyl substitution-type reactions.[19][20] This is the primary pathway for incorporating the ethyl(vinyl)phosphinyl moiety into other molecules.
-
Hydrolysis: Reaction with water will lead to the formation of ethenylethylphosphinic acid and hydrochloric acid. This highlights the need for handling the compound under anhydrous conditions.
-
Alcoholysis: Reaction with alcohols will yield the corresponding phosphinate esters.
-
Aminolysis: Reaction with primary or secondary amines will produce phosphinic amides.[17]
Figure 1: General reactivity of ethenylethylphosphinic chloride with common nucleophiles.
The vinyl group provides a handle for further functionalization through various addition reactions common to alkenes. This includes, but is not limited to:
-
Michael Addition: The double bond can act as a Michael acceptor, particularly if activated by the electron-withdrawing phosphinyl group.
-
Radical Additions: The vinyl group can participate in radical addition reactions.
-
Polymerization: Under appropriate conditions, the vinyl group could undergo polymerization.
Potential Applications in Drug Development
While there are no specific drugs in development that explicitly use ethenylethylphosphinic chloride as a starting material, its potential lies in the synthesis of novel phosphinate-containing molecules for therapeutic applications.[4][21]
As a Scaffold for Bioisosteres
The phosphinate group can serve as a non-hydrolyzable mimic of the tetrahedral transition state of amide or ester hydrolysis, making it a valuable pharmacophore for designing enzyme inhibitors.[22] Ethenylethylphosphinic chloride could be used to introduce the ethyl(vinyl)phosphinate moiety as a bioisostere of a carboxylate group in drug candidates.
In the Synthesis of Novel Kinase Inhibitors
The introduction of polar functional groups is a common strategy in the design of kinase inhibitors to improve solubility and target engagement. The phosphinate group derived from ethenylethylphosphinic chloride could serve as a polar, uncharged moiety in novel kinase inhibitor scaffolds.
Prodrug Strategies
While phosphinic acids themselves can have poor bioavailability, their ester or amide derivatives can act as prodrugs that are cleaved in vivo to release the active phosphinic acid. Ethenylethylphosphinic chloride is a direct precursor to such derivatives.
Handling and Safety Considerations
Note: As no specific Safety Data Sheet (SDS) for ethenylethylphosphinic chloride is publicly available, the following recommendations are based on the general properties of phosphinic chlorides and related reactive organophosphorus compounds.[23][24][25][26][27]
-
Corrosivity: Phosphinic chlorides are generally corrosive and can cause severe skin burns and eye damage upon contact.[23][24][25]
-
Moisture Sensitivity: They react with water and moisture, often vigorously, to release corrosive hydrogen chloride gas. Therefore, they must be handled under anhydrous conditions in a well-ventilated fume hood.[24]
-
Toxicity: The toxicological properties of ethenylethylphosphinic chloride have not been thoroughly investigated. However, related organophosphorus compounds can be toxic if inhaled, ingested, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from water, alcohols, and strong bases.
Conclusion
Ethenylethylphosphinic chloride is a niche but potentially valuable reagent for medicinal chemists and researchers in organic synthesis. Its bifunctional nature, combining a reactive phosphinic chloride with a versatile vinyl group, opens up possibilities for the synthesis of novel organophosphorus compounds with potential biological activity. While the lack of extensive public data on this specific molecule presents a challenge, by drawing parallels with related compounds, we can anticipate its reactivity and handle it with appropriate caution. As the demand for novel chemical entities in drug discovery continues to grow, building blocks like ethenylethylphosphinic chloride may find their place in the synthetic chemist's toolbox for creating the next generation of therapeutics.
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